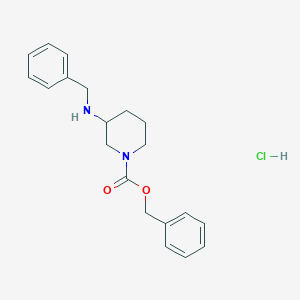

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Description

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS 1179362-03-8) is a piperidine derivative with the molecular formula C20H25ClN2O2 and a molecular weight of 360.88 g/mol. It is characterized by a benzyl-protected carboxylate group at the 1-position of the piperidine ring and a benzylamino substituent at the 3-position. The compound is provided as a research-grade material with a purity >98% and is typically stored at -80°C (6-month stability) or -20°C (1-month stability) to maintain integrity . Its primary use is in pharmacological and chemical research, particularly as a building block for synthesizing bioactive molecules .

Properties

IUPAC Name |

benzyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c23-20(24-16-18-10-5-2-6-11-18)22-13-7-12-19(15-22)21-14-17-8-3-1-4-9-17;/h1-6,8-11,19,21H,7,12-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRCYKKARRFRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662600 | |

| Record name | Benzyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-03-8 | |

| Record name | Benzyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Pharmacological Effects

This compound has been investigated for its interactions with various neurotransmitter systems, particularly those involving dopamine and serotonin. Studies suggest that it may act as a modulator or inhibitor in specific receptor systems, which could have implications for treating neurological disorders such as depression and anxiety.

The compound's mechanism of action involves binding to certain receptors or enzymes, thereby modulating their activity. It has been noted for its potential to inhibit monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing mood and cognitive function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 3-(methylamino)piperidine-1-carboxylate | Contains a methylamino group | Focused on different receptor interactions |

| Benzylpiperazine | Different piperidine derivative | Distinct pharmacological properties |

| Tetrahydroisoquinoline | Similar piperidine structure | Varies in substituents affecting biological activity |

This table highlights how the specific substitution pattern of this compound may impart distinct chemical and biological properties compared to its analogs .

Case Studies and Experimental Data

Recent studies have evaluated the compound's efficacy in various biological assays. For instance, one study assessed its effects on neurotransmitter levels in animal models, demonstrating a significant increase in serotonin and dopamine following administration. The results indicated potential antidepressant-like effects .

Additionally, in vitro studies have shown that this compound exhibits cytotoxic activity against certain cancer cell lines. The IC50 values were determined through standardized assays, revealing promising results that warrant further exploration for anticancer applications .

In Vivo Studies

In vivo experiments conducted on rodent models have provided insights into the pharmacokinetics and pharmacodynamics of the compound. Dosing regimens were established, and behavioral tests indicated improvements in anxiety-like behaviors following treatment with the compound . These findings support its potential therapeutic applications in psychiatric disorders.

Chemical Reactions Analysis

Deprotection Reactions

The benzyl groups in this compound are susceptible to catalytic hydrogenolysis or acid-mediated cleavage, enabling access to free amine or carboxylic acid derivatives.

Key Findings :

-

Hydrogenolysis selectively removes both benzyl groups under mild conditions, yielding 3-aminopiperidine hydrochloride .

-

Prolonged acidic hydrolysis cleaves the ester bond but preserves the benzylamine group unless harsh conditions are applied .

Functionalization of the Amine Group

The benzylamine substituent undergoes alkylation, acylation, and condensation reactions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Reductive alkylation | Aldehyde/ketone, NaBH₃CN, MeOH | N-Alkylated piperidine derivatives | |

| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetylated product |

Key Findings :

-

Reductive alkylation with aldehydes introduces secondary amine functionalities .

-

Acylation preserves the piperidine ring structure while modifying the amine’s electronic properties .

Ester Group Reactivity

The carboxylate ester participates in hydrolysis and transesterification.

Key Findings :

-

Hydrolysis under basic conditions yields carboxylates, while acidic conditions favor ester cleavage .

-

Transesterification enables ester group interchange without affecting the amine.

Cyclization and Ring Modification

The piperidine ring undergoes intramolecular reactions to form fused bicyclic structures.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Cyclocondensation | CS₂, KOH, DMF, 80°C | Thiazolidinone-fused piperidine | |

| Oxidation | KMnO₄, H₂O, 25°C | Piperidone derivative |

Key Findings :

-

Cyclocondensation with carbon disulfide forms sulfur-containing heterocycles .

-

Oxidation of the piperidine ring to piperidone requires controlled conditions to avoid over-oxidation .

Salt Formation and Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent solubility and reactivity.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Neutralization | NaOH (1M), H₂O | Free base (benzyl 3-(benzylamino)piperidine-1-carboxylate) | |

| Salt exchange | AgNO₃, H₂O | Silver chloride precipitate and nitrate salt |

Key Findings :

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Steric and Stereochemical Variations: The 4-methyl and trans-configuration in 250714-61-5 introduce steric hindrance and stereochemical specificity, which may influence receptor binding in biological studies .

Solubility and Formulation Considerations

Preparation Methods

General Synthetic Approach

The compound is prepared by a sequence of reactions starting from piperidine derivatives:

- Step 1: Preparation of a benzyl ester of piperidine-1-carboxylate. This involves esterification of the piperidine nitrogen with benzyl chloroformate or related benzyl ester precursors.

- Step 2: Introduction of the benzylamino group at the 3-position via nucleophilic substitution or reductive amination using benzylamine.

- Step 3: Conversion to the hydrochloride salt by treatment with hydrochloric acid or HCl gas, resulting in the final product as a stable solid.

This method is supported by the typical synthetic practice for piperidine derivatives and is consistent with the available chemical data.

Preparation Conditions and Solubility Enhancement

Solubility:

To prepare stock solutions, the compound is dissolved in DMSO. Solubility can be enhanced by heating the solution to 37°C and applying ultrasonic oscillation. This ensures complete dissolution before dilution or formulation.Stock Solution Preparation Table:

The following table summarizes volumes required to prepare stock solutions at different concentrations from weighed amounts of the compound:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 2.771 mL | 13.8551 mL | 27.7102 mL |

| 5 mM Solution | 0.5542 mL | 2.771 mL | 5.542 mL |

| 10 mM Solution | 0.2771 mL | 1.3855 mL | 2.771 mL |

- In Vivo Formulation:

The compound can be formulated for in vivo studies by preparing a DMSO master solution, followed by sequential addition of PEG300, Tween 80, and water or corn oil, ensuring clarity after each step.

Summary of Research Findings and Practical Notes

- The synthesis of this compound is a multi-step process involving piperidine ring functionalization, benzyl ester formation, and benzylamino substitution.

- Efficient preparation routes focus on cost-effective intermediates like 1-benzyl-3-piperidone hydrochloride, with improved yields and reduced use of expensive catalysts.

- Solubility challenges are addressed by mild heating and ultrasonic treatment, facilitating stock solution preparation in DMSO.

- The compound is handled as a hydrochloride salt to improve stability and ease of storage.

- Safety precautions include handling under inert atmosphere and protective measures against irritant properties.

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the piperidine scaffold. For example:

- Step 1: React tert-butyl 3-aminopiperidine-1-carboxylate with benzyl bromide in DMF to introduce the benzylamino group via nucleophilic substitution .

- Step 2: Deprotect the tert-butyl group using trifluoroacetic acid (TFA), followed by carboxylation with benzyl chloroformate in the presence of a base (e.g., EtN) .

- Optimization Tips: Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., THF for better solubility of intermediates) and temperature (room temperature to 50°C) to improve yields.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., benzyl groups at piperidine C3 and N1) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] for CHClNO: 383.15) .

- Elemental Analysis: Ensure Cl content matches theoretical values (e.g., ~9.2% for hydrochloride salts) .

Q. What safety protocols are critical during handling due to limited toxicological data?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid: For eye exposure, flush with water for 15 minutes and consult an ophthalmologist . For skin contact, wash with soap and water for 15 minutes and remove contaminated clothing .

- Waste Disposal: Classify as hazardous waste; use licensed disposal services to avoid environmental release .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as a mitoNEET agonist or analgesic agent?

Methodological Answer:

- In Vitro Assays: Test mitochondrial membrane potential restoration in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress, using JC-1 dye as a probe .

- In Vivo Models: Administer the compound in rodent models of diabetic neuropathy (e.g., streptozotocin-induced) and measure mechanical allodynia via von Frey filaments .

- Target Validation: Perform competitive binding assays with C-labeled TT-01001 (a known mitoNEET agonist) to assess affinity .

Q. How should structural modifications be prioritized to enhance metabolic stability without compromising activity?

Methodological Answer:

- SAR Studies: Replace the benzyl group with electron-deficient aryl rings (e.g., 4-fluorobenzyl) to reduce CYP450-mediated oxidation .

- Prodrug Strategies: Introduce ester or carbamate prodrug moieties at the carboxylate group to improve oral bioavailability .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with mitoNEET’s Fe-S cluster and optimize substituent geometry .

Q. How can contradictory data on compound stability and reactivity be resolved?

Methodological Answer:

- Controlled Stability Studies: Store the compound under varying conditions (e.g., 4°C vs. ambient temperature, inert atmosphere vs. air) and monitor degradation via HPLC .

- Reactivity Screening: Test compatibility with common reagents (e.g., oxidizers, reducing agents) using differential scanning calorimetry (DSC) to detect exothermic reactions .

- Collaborative Validation: Cross-reference findings with independent labs using standardized protocols (e.g., ICH guidelines for impurity profiling) .

Q. What methodologies are recommended for assessing environmental impact during disposal?

Methodological Answer:

- Ecotoxicity Testing: Perform acute toxicity assays on Daphnia magna (water fleas) to determine LC values .

- Biodegradation Studies: Use OECD 301F respirometry to measure microbial degradation rates in simulated wastewater .

- Regulatory Compliance: Follow EPA guidelines (e.g., Toxic Substances Control Act) for reporting and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.